3-(2-(Trifluoromethyl)phenyl)propan-1-ol
Overview
Description
3-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound with the molecular formula C10H11F3O . It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a clear, colorless to yellow liquid . It is stored at room temperature .Scientific Research Applications
Kinetic Resolution and Stereocontrolled Synthesis
- 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to 3-(2-(Trifluoromethyl)phenyl)propan-1-ol, was prepared in high enantiomeric purity using lipase-mediated kinetic resolution. This compound was further converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in stereocontrolled synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis and Investigation of Spectroelectrochemical Properties
- The synthesis of novel compounds including this compound was reported, leading to the creation of peripherally tetra-substituted phthalocyanines. These new compounds were characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Green Chemistry and Enantioselective Synthesis
- The synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor, which involves a trifluoromethyl derivative similar to this compound, was achieved with high yield and purity. This process highlights the compound's relevance in enantioselective synthesis and green chemistry practices (Li et al., 2010).
Influence on Miscibility of Fluorinated Alcohols
- A study on 1,1,1-Trifluoro-propan-2-ol, which shares structural similarities with this compound, revealed insights into the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research contributes to understanding the physicochemical properties of such compounds (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCAHDWFQQMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625348 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191155-81-4 | |
Record name | 2-(Trifluoromethyl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191155-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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